molecular formula C3H4N2O2 B12358452 2-Amino-4(5H)-oxazolone

2-Amino-4(5H)-oxazolone

Cat. No.: B12358452
M. Wt: 100.08 g/mol
InChI Key: KVUPQEKUVSNRCD-UHFFFAOYSA-N
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Description

2-Amino-4(5H)-oxazolone is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4(5H)-oxazolone typically involves the reaction of amino acids with carbonyl compounds under specific conditions. One common method is the cyclization of amino acid derivatives with carbonyl compounds in the presence of a dehydrating agent. This reaction often requires controlled temperatures and pH levels to ensure the formation of the desired oxazolone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4(5H)-oxazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolone derivatives with different functional groups.

    Reduction: Reduction reactions can convert oxazolone into amino alcohols or other reduced forms.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted oxazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other derivatives that retain the core oxazolone structure.

Scientific Research Applications

2-Amino-4(5H)-oxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-Amino-4(5H)-oxazolone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.

    2-Amino-4H-pyran: Known for its biological activities and used in drug development.

    2-Amino-4,6-dihydroxypyrimidine: Studied for its anti-inflammatory and antimicrobial properties.

Uniqueness

2-Amino-4(5H)-oxazolone is unique due to its specific ring structure that combines both nitrogen and oxygen atoms, providing distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

2-imino-1,3-oxazolidin-4-one

InChI

InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6)

InChI Key

KVUPQEKUVSNRCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N)O1

Origin of Product

United States

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